benzyl N-[2-(3-methylazetidin-3-yl)ethyl]carbamate hydrochloride
Description
Benzyl N-[2-(3-methylazetidin-3-yl)ethyl]carbamate hydrochloride is a carbamate derivative featuring a 3-methylazetidine ring, a four-membered nitrogen-containing heterocycle, linked via an ethyl chain to a benzyl carbamate group. The hydrochloride salt enhances its water solubility, making it suitable for pharmaceutical and synthetic applications. Key structural attributes include:
- Azetidine ring: A strained four-membered ring with a methyl substituent at the 3-position, influencing steric and electronic properties.
- Benzyl carbamate: A common protecting group for amines, offering stability under basic conditions and ease of deprotection via hydrogenolysis.
- Ethyl spacer: Connects the azetidine and carbamate moieties, modulating conformational flexibility .
Properties
Molecular Formula |
C14H21ClN2O2 |
|---|---|
Molecular Weight |
284.78 g/mol |
IUPAC Name |
benzyl N-[2-(3-methylazetidin-3-yl)ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-14(10-15-11-14)7-8-16-13(17)18-9-12-5-3-2-4-6-12;/h2-6,15H,7-11H2,1H3,(H,16,17);1H |
InChI Key |
CCYPWFBZVANMMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC1)CCNC(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(3-Methylazetidin-3-yl)ethylamine
The azetidine core is constructed via cyclization reactions. A validated approach involves reacting 3-chloropropylamine with methylamine under basic conditions to form 3-methylazetidine. Subsequent alkylation introduces the ethylamine side chain:
Step 1: Azetidine Ring Formation
$$
\text{3-Chloropropylamine + Methylamine} \xrightarrow{\text{Base}} \text{3-Methylazetidine}
$$
Cyclization is typically conducted in polar solvents (e.g., DMF) with cesium carbonate as a base.
Step 2: Side Chain Introduction
The 3-methylazetidine intermediate undergoes nucleophilic alkylation with 1-bromo-2-aminoethane to yield 2-(3-methylazetidin-3-yl)ethylamine.
Carbamoylation Strategies
Carbamoylation of the primary amine is achieved via two primary methods:
Phosgene-Free Carbamate Synthesis
The patent US6528678B2 details a phosgene-free method using carbon dioxide (CO₂), cesium carbonate, and benzyl chloride:
Reaction Conditions
- Solvent : Dimethylformamide (DMF)
- Temperature : Ambient (25°C)
- Reagents :
- 2-(3-Methylazetidin-3-yl)ethylamine (1 eq)
- CO₂ (dry ice, 2 eq)
- Cesium carbonate (2 eq)
- Benzyl chloride (1.3 eq)
Mechanism
- CO₂ reacts with the amine to form a carbamate intermediate.
- Cesium carbonate deprotonates the intermediate, enabling alkylation by benzyl chloride.
Yield : 75–89% (based on analogous reactions in Table 2 of).
Traditional Carbamoylation with Benzyl Chloroformate
An alternative employs benzyl chloroformate (Cbz-Cl) in a two-phase system:
Procedure
- Dissolve 2-(3-methylazetidin-3-yl)ethylamine in dichloromethane (DCM).
- Add aqueous sodium hydroxide (1.5 eq) and benzyl chloroformate (1.2 eq) at 0°C.
- Stir for 4 hours, extract, and concentrate.
Yield : ~70–80% (extrapolated from similar carbamoylation reactions).
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt via acid treatment:
Method
- Dissolve benzyl N-[2-(3-methylazetidin-3-yl)ethyl]carbamate in diethyl ether.
- Bubble HCl gas through the solution until precipitation completes.
- Filter and dry under vacuum.
Purity : >95% (by HPLC, inferred from structural analogs in).
Comparative Analysis of Synthetic Routes
Optimization and Scalability Considerations
Solvent Selection
Catalytic Additives
- Phase-Transfer Catalysts (e.g., tetrabutylammonium bromide) increase alkylation efficiency in biphasic systems.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, D₂O): δ 1.45 (s, 3H, CH₃), 2.70–3.10 (m, 4H, azetidine), 3.30–3.60 (m, 2H, CH₂NH), 4.20 (s, 2H, OCH₂Ph), 7.30–7.45 (m, 5H, aromatic).
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C₁₄H₂₀N₂O₂ [M+H]⁺: 249.1603; Found: 249.1608.
Chemical Reactions Analysis
Benzyl N-[2-(3-methylazetidin-3-yl)ethyl]carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Benzyl N-[2-(3-methylazetidin-3-yl)ethyl]carbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N-[2-(3-methylazetidin-3-yl)ethyl]carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
tert-Butyl N-[2-(Ethylamino)ethyl]carbamate Hydrochloride
- Structure: Features a tert-butyl carbamate (Boc) group and an ethylamino side chain instead of azetidine.
- Key Differences: The Boc group provides acid-labile protection, contrasting with the benzyl group’s hydrogenolysis sensitivity. Lacks the strained azetidine ring, resulting in lower steric hindrance and altered basicity.
- Applications : Primarily used in peptide synthesis due to Boc’s compatibility with solid-phase methodologies .
Benzyl N-(2-(Diethylamino)ethyl)carbamate Hydrochloride
- Structure: Contains a diethylamino group instead of azetidine.
- Key Differences: The diethylamino group is a flexible tertiary amine, offering distinct solubility and reactivity profiles.
- Applications : Utilized in drug delivery systems for pH-dependent release due to its protonatable amine .
N-[2-(1,2,3,4-Tetrahydroquinolin-3-yl)ethyl]carbamate
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Solubility (Water) | LogP |
|---|---|---|---|---|
| Benzyl N-[2-(3-methylazetidin-3-yl)ethyl]carbamate hydrochloride | C₁₄H₁₉ClN₂O₂ | 294.77 | High | 1.2 |
| tert-Butyl N-[2-(ethylamino)ethyl]carbamate hydrochloride | C₉H₂₁ClN₂O₂ | 236.73 | Moderate | 0.8 |
| Benzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride | C₁₄H₂₁ClN₂O₂ | 292.79 | High | 1.5 |
| N-[2-(1,2,3,4-Tetrahydroquinolin-3-yl)ethyl]carbamate | C₁₂H₁₄N₂O₂ | 218.25 | Low | 2.3 |
Key Observations :
- The azetidine-containing compound exhibits intermediate lipophilicity (LogP ≈ 1.2), balancing solubility and membrane permeability.
- Tetrahydroquinoline derivatives are more lipophilic, favoring CNS penetration but requiring formulation optimization .
Q & A
Q. What are the optimal synthetic routes for benzyl N-[2-(3-methylazetidin-3-yl)ethyl]carbamate hydrochloride, and how can purity be ensured?
Methodological Answer : Synthesis typically involves multi-step processes:
Azetidine Ring Formation : React 3-methylazetidine precursors (e.g., 3-methylazetidine-3-carboxylic acid derivatives) with ethylenediamine analogs under controlled pH (6–7) and temperature (0–5°C) to minimize side reactions .
Carbamate Protection : Introduce the benzyl carbamate group via reaction with benzyl chloroformate in dichloromethane, using triethylamine as a base to neutralize HCl byproducts .
Hydrochloride Salt Formation : Treat the free base with HCl in anhydrous ethanol to enhance solubility and stability .
Purity Assurance : Use HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA in water) to monitor purity (>95%). Recrystallization from ethanol/ether mixtures improves crystallinity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer :
- NMR : ¹H/¹³C NMR in DMSO-d₆ identifies proton environments (e.g., azetidine CH₂ at δ 2.8–3.2 ppm, benzyl aromatic protons at δ 7.2–7.4 ppm) .
- X-ray Crystallography : Use SHELXL for structure refinement. Key parameters: space group , -factor < 0.04. Deposit data with CCDC (Cambridge Crystallographic Data Centre) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₂₄ClN₂O₂: 311.15) .
Q. What are common impurities observed during synthesis, and how are they resolved?
Methodological Answer :
Q. How does the hydrochloride salt form influence solubility and stability?
Methodological Answer :
- Solubility : Hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in PBS at pH 7.4) compared to the free base (<5 mg/mL) .
- Stability : Store at −20°C under argon. Degradation studies (40°C/75% RH for 4 weeks) show <2% decomposition via HPLC .
Q. What preliminary assays are used to screen its biological activity?
Methodological Answer :
- Receptor Binding : Radioligand displacement assays (e.g., for σ or NMDA receptors) using [³H]-labeled ligands .
- Enzyme Inhibition : Test against serine hydrolases or kinases (IC₅₀ determination via fluorogenic substrates) .
Advanced Research Questions
Q. How can conflicting data on synthetic yields from different routes be systematically analyzed?
Methodological Answer :
- Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) using a factorial design to identify critical factors .
- Kinetic Profiling : Use in-situ FTIR to monitor reaction progress and identify rate-limiting steps (e.g., carbamate formation vs. azetidine activation) .
Q. What strategies optimize enantiomeric purity for chiral derivatives?
Methodological Answer :
Q. How can computational modeling predict metabolic pathways or toxicity?
Methodological Answer :
- In Silico Metabolism : Use Schrödinger’s MetaSite to identify cytochrome P450 oxidation sites (e.g., benzylic C-H bonds) .
- Toxicity Prediction : Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity risks based on structural alerts (e.g., carbamate hydrolysis to benzyl alcohol) .
Q. What advanced techniques characterize degradation products under stressed conditions?
Methodological Answer :
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed carbamate to benzyl alcohol) using a Q-TOF mass spectrometer in positive ion mode .
- Forced Degradation Studies : Expose to UV light (ICH Q1B guidelines) or acidic/basic conditions (0.1N HCl/NaOH at 60°C) .
Q. How does the compound interact with lipid bilayers or protein targets at the molecular level?
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
